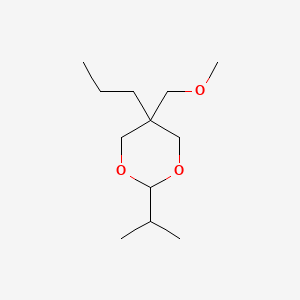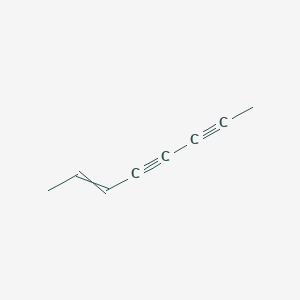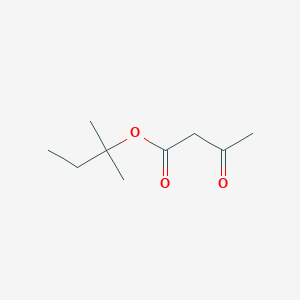
1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of three phenyl groups attached to the triazole ring, making it a highly substituted derivative. The compound’s unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of research.
Métodos De Preparación
The synthesis of 1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts such as copper(I) or nickel(II) salts to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms, depending on the reducing agent used.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole can be compared with other triazole derivatives, such as:
1,2,3-Triazole: A simpler triazole with fewer substituents, often used in click chemistry.
1,2,4-Triazole: Another isomer with different substitution patterns and biological activities.
1,4,5-Trisubstituted Triazoles: These compounds have three substituents at different positions on the triazole ring and exhibit unique chemical properties.
The uniqueness of this compound lies in its highly substituted structure, which imparts distinct chemical and biological properties compared to its simpler counterparts.
Propiedades
Número CAS |
15256-68-5 |
|---|---|
Fórmula molecular |
C20H15N3O |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
1-oxido-2,4,5-triphenyltriazol-1-ium |
InChI |
InChI=1S/C20H15N3O/c24-23-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-22(23)18-14-8-3-9-15-18/h1-15H |
Clave InChI |
BARMMMIGTKOSIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN([N+](=C2C3=CC=CC=C3)[O-])C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)









![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
